molecular formula C8H15BrO2 B3054642 Ethyl 4-bromo-2,2-dimethylbutanoate CAS No. 61404-40-8

Ethyl 4-bromo-2,2-dimethylbutanoate

Cat. No.: B3054642
CAS No.: 61404-40-8
M. Wt: 223.11 g/mol
InChI Key: RAFZDWOTKJPFNY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its bromine atom attached to the fourth carbon of a butanoate chain, which also contains two methyl groups on the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-dimethylbutanoate can be synthesized through various methods. One common approach involves the bromination of ethyl 2,2-dimethylbutanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethyl 4-hydroxy-2,2-dimethylbutanoate, ethyl 4-cyano-2,2-dimethylbutanoate, etc.

    Elimination Reactions: The major product is typically 2,2-dimethylbut-3-enoate.

    Reduction: The primary product is ethyl 4-bromo-2,2-dimethylbutanol.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimethylbutanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-dimethylbutanoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of the bromine atom .

Comparison with Similar Compounds

Ethyl 4-bromo-2,2-dimethylbutanoate can be compared with other brominated esters and similar compounds:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-bromo-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFZDWOTKJPFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561420
Record name Ethyl 4-bromo-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-40-8
Record name Ethyl 4-bromo-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen bromide was bubbled through 3,3-dimethyldihydro-2(3H)-furanone (1 g, 8.76 mmol) at room temperature for ca. 5 h and the resulting mixture was left at room temperature overnight. Nitrogen was then bubbled through the mixture. The crude acid was dissolved in DCM (10 ml) and treated with oxalyl chloride (2.3 ml, 26.3 mmol) and DMF (1 drop) and the resulting mixture was stirred at room temperature over the weekend then concentrated in vacuo. The residue was treated with ethanol (10 ml) and the resulting mixture stirred at room temperature for 1 hour then poured into water. The aqueous phase was extracted twice with diethyl ether and the ethereal solution was washed with brine, dried and concentrated in vacuo to give the title compound (949 mg, 49%) as a very pale yellow oil which was used in the next step without further purification.
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0 (± 1) mol
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2.3 mL
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Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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